![molecular formula C29H20OS B14255690 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- CAS No. 339529-21-4](/img/structure/B14255690.png)
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of catalysts. For instance, one method involves heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach uses ball-milling with catalytic indium(III) chloride, which has been shown to produce naphthopyrans in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart windows and lenses.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action for 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- involves photoinduced ring-opening processes. Upon UV irradiation, the compound converts from a closed form to colored isomers, specifically transoid-cis and transoid-trans forms . This process involves electronic transitions and can be influenced by the presence of specific substituents, which can tune the photochromic properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the thienyl group, which can affect its reactivity and applications.
3,3-Diphenylbenzo[f]chromene: Another photochromic compound with a different structural framework, leading to variations in its photochromic behavior.
Uniqueness
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its photochromic properties and expand its range of applications. This structural feature distinguishes it from other naphthopyrans and contributes to its potential in various scientific and industrial fields .
Propriétés
Numéro CAS |
339529-21-4 |
|---|---|
Formule moléculaire |
C29H20OS |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
3,3-diphenyl-8-thiophen-2-ylbenzo[f]chromene |
InChI |
InChI=1S/C29H20OS/c1-3-8-23(9-4-1)29(24-10-5-2-6-11-24)18-17-26-25-15-13-22(28-12-7-19-31-28)20-21(25)14-16-27(26)30-29/h1-20H |
Clé InChI |
HYJBUOZZCWSGSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



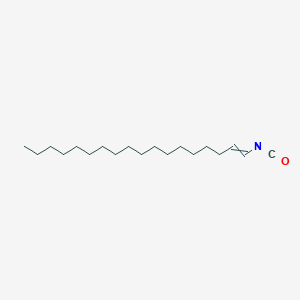
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
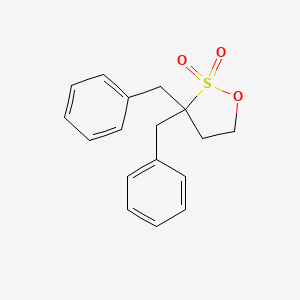
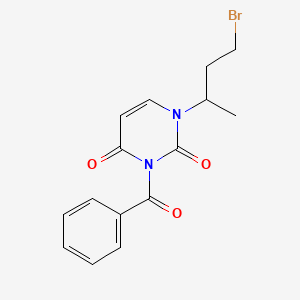
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
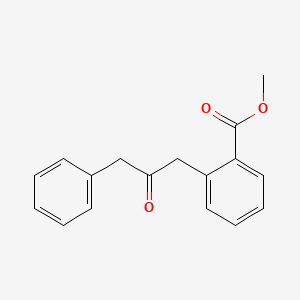
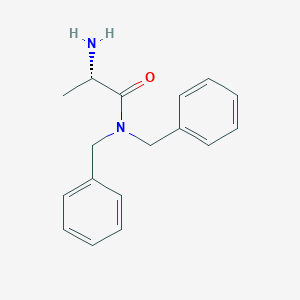
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
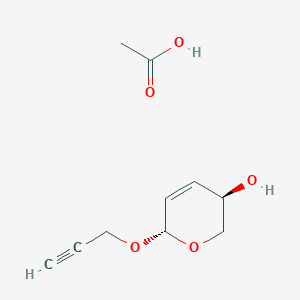
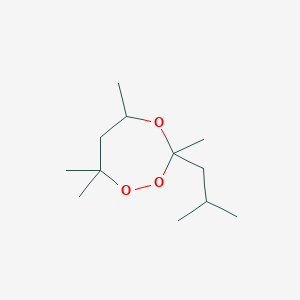
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
